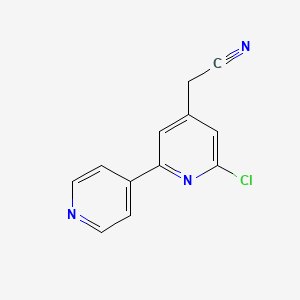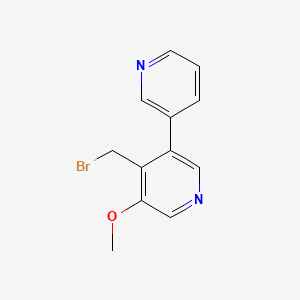
4-(Bromomethyl)-5-methoxy-3,3'-bipyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Bromomethyl)-5-methoxy-3,3’-bipyridine is an organic compound that belongs to the class of bipyridines Bipyridines are compounds containing two pyridine rings This specific compound is characterized by the presence of a bromomethyl group at the 4-position and a methoxy group at the 5-position on one of the pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-5-methoxy-3,3’-bipyridine typically involves the bromination of a precursor compound. One common method involves the reaction of 5-methoxy-3,3’-bipyridine with bromine in the presence of a suitable solvent such as dichloromethane. The reaction is carried out at a controlled temperature to ensure selective bromination at the 4-position .
Industrial Production Methods
Industrial production of 4-(Bromomethyl)-5-methoxy-3,3’-bipyridine may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
4-(Bromomethyl)-5-methoxy-3,3’-bipyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the bromine atom, forming a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Major Products Formed
Nucleophilic Substitution: Products include substituted bipyridines with various functional groups replacing the bromomethyl group.
Oxidation: Products include aldehydes or carboxylic acids.
Reduction: Products include 5-methoxy-3,3’-bipyridine.
Scientific Research Applications
4-(Bromomethyl)-5-methoxy-3,3’-bipyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including anti-cancer and anti-microbial activities.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 4-(Bromomethyl)-5-methoxy-3,3’-bipyridine depends on its specific application. In coordination chemistry, it acts as a ligand, forming complexes with metal ions. These complexes can exhibit unique electronic and catalytic properties. In biological systems, the compound may interact with enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
4-(Bromomethyl)-3,3’-bipyridine: Lacks the methoxy group, which may affect its reactivity and binding properties.
5-Methoxy-3,3’-bipyridine: Lacks the bromomethyl group, which may limit its use in nucleophilic substitution reactions.
4-Methyl-5-methoxy-3,3’-bipyridine: Lacks the bromine atom, making it less reactive in certain chemical transformations.
Uniqueness
4-(Bromomethyl)-5-methoxy-3,3’-bipyridine is unique due to the presence of both the bromomethyl and methoxy groups, which confer distinct reactivity and potential for diverse applications in synthesis and research.
Properties
CAS No. |
1227494-50-9 |
|---|---|
Molecular Formula |
C12H11BrN2O |
Molecular Weight |
279.13 g/mol |
IUPAC Name |
4-(bromomethyl)-3-methoxy-5-pyridin-3-ylpyridine |
InChI |
InChI=1S/C12H11BrN2O/c1-16-12-8-15-7-11(10(12)5-13)9-3-2-4-14-6-9/h2-4,6-8H,5H2,1H3 |
InChI Key |
JMPDROAYHZQCHL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CN=C1)C2=CN=CC=C2)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



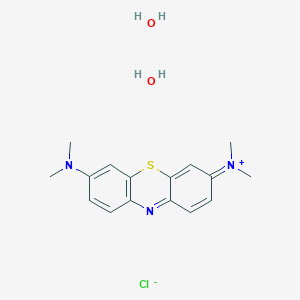
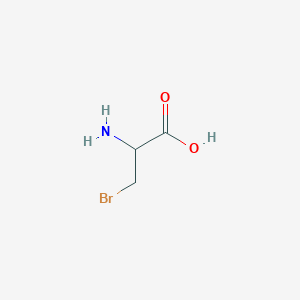

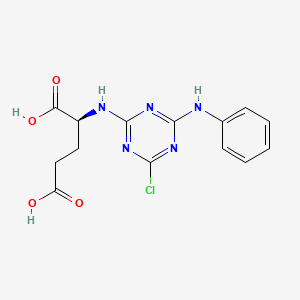

![[3,4'-Bipyridin]-5-amine, N-[(4-chlorophenyl)methyl]-](/img/structure/B13138563.png)
![Benzene,1-[1-(bromomethyl)ethenyl]-3-(methylsulfonyl)-](/img/structure/B13138569.png)
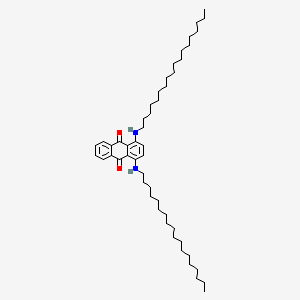
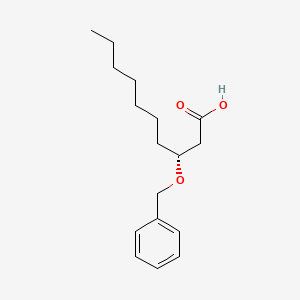
![1-[5-[4-(4-Chlorophenyl)phenoxy]pentyl]-3-(4-pyridyl)imidazolidin-2-one](/img/structure/B13138599.png)
![N-{4,6-bis[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}glycine](/img/structure/B13138612.png)

